

Technical Guide: Spectroscopic Elucidation of -Dihydroxy-5-nitrobenzamide

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Compound of Interest

Compound Name: *N,2-Dihydroxy-5-nitrobenzamide*

CAS No.: 61494-42-6

Cat. No.: B1600893

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Executive Summary & Compound Profile

-Dihydroxy-5-nitrobenzamide is a dual-functional pharmacophore combining a salicylic acid core with a hydroxamic acid moiety. It is primarily investigated as a potent urease inhibitor (due to the hydroxamic acid's ability to chelate nickel in the enzyme active site) and as a nitric oxide donor precursor.

- IUPAC Name:

-Dihydroxy-5-nitrobenzamide

- Common Synonyms: 5-Nitrosalicylhydroxamic acid (5-Nitro-SHA), 5-Nitro-2-hydroxybenzohydroxamic acid.

- Molecular Formula:

- Molecular Weight: 198.13 g/mol

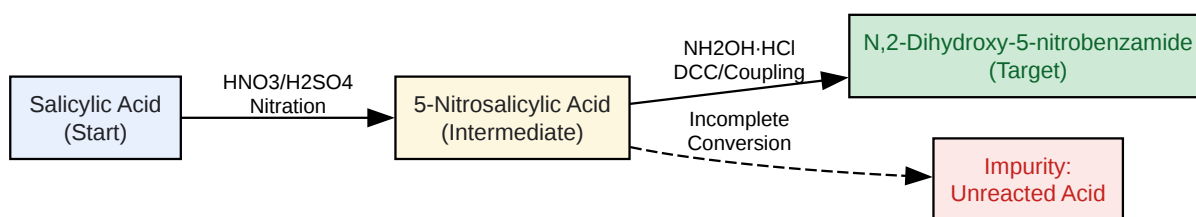
- Key Structural Features:

- Phenolic Hydroxyl (C2-OH): Intramolecularly hydrogen-bonded to the carbonyl oxygen.

- Nitro Group (C5-NO)
) : Strongly electron-withdrawing, deshielding aromatic protons.
- Hydroxamic Acid (-CONHOH): A bidentate ligand site capable of isomerism, though the -conformer is stabilized by the internal H-bond.

Synthesis & Impurity Profile

Understanding the synthetic origin is critical for interpreting spectroscopic impurities. The standard route involves the nitration of salicylic acid followed by coupling with hydroxylamine.



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Figure 1: Synthetic pathway highlighting the potential for 5-nitrosalicylic acid impurities.

Mass Spectrometry (MS) Data

Methodology: Electrospray Ionization (ESI) in Negative Mode (ESI-) is the preferred ionization method due to the acidity of the phenolic and hydroxamic protons.

Primary Ionization

- Theoretical [M-H]

:

197.02

- Observed Base Peak:

197.0 (100%)

Fragmentation Logic (MS/MS)

The fragmentation pattern is diagnostic for the hydroxamic acid moiety and the nitro group.

Fragment Ion ()	Loss Species	Mechanistic Explanation
197.0	[M-H]	Deprotonated molecular ion (Parent).
181.0	M - 16	Loss of Oxygen (from N-O bond cleavage).
180.0	M - 17	Loss of OH radical (characteristic of hydroxamic acids).
151.0	M - 46	Loss of NO group (nitro-aromatic cleavage).
137.0	M - 60	Loss of CONH O (Loss of entire hydroxamic moiety).

“

Analyst Note: A peak at

182 (in negative mode) indicates the presence of the 5-nitrosalicylic acid precursor, a common contaminant resulting from hydrolysis or incomplete coupling.

Infrared Spectroscopy (IR)

Methodology: KBr Pellet or ATR (Solid State). The spectrum is dominated by strong hydrogen bonding, which broadens the OH/NH regions.

Functional Group	Wavenumber (cm)	Intensity/Shape	Assignment Notes
O-H / N-H	3200 – 3450	Broad, Medium	Overlapping stretch of hydroxamic OH, NH, and phenolic OH.
C=O (Amide I)	1640 – 1660	Strong, Sharp	Lower than typical esters due to resonance with the nitrogen lone pair.
NO (Asym)	1515 – 1540	Strong	Characteristic asymmetric nitro stretch.
NO (Sym)	1335 – 1350	Strong	Characteristic symmetric nitro stretch.
N-O (Hydroxamic)	900 – 950	Medium	Specific to the N-O bond in the hydroxamic acid.

Nuclear Magnetic Resonance (NMR)

Methodology:

- Solvent: DMSO-

is mandatory. The compound is insoluble in CDCl

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- Concentration: 5-10 mg/mL.

- Reference: TMS (0.00 ppm) or residual DMSO quintet (2.50 ppm).

H NMR Data (400 MHz, DMSO-)

The aromatic region shows a classic 1,2,4-trisubstituted benzene pattern (or 1,2,5-substitution depending on numbering convention relative to the priority group).

Position	Shift (, ppm)	Multiplicity	Coupling (Hz)	Assignment Logic
OH (Phenol)	12.5 – 13.0	Broad Singlet	-	Deshielded by intramolecular H-bond to C=O.
NH (Amide)	11.2 – 11.5	Broad Singlet	-	Exchangeable with D O.
OH (Hydroxamic)	9.3 – 9.8	Broad Singlet	-	Often broad; may merge with NH depending on water content.
H-6	8.60 – 8.70	Doublet (d)		Meta to NO , Ortho to Carbonyl. Most deshielded aromatic proton.
H-4	8.25 – 8.35	Doublet of Doublets (dd)		Ortho to NO , Para to Carbonyl.
H-3	7.10 – 7.20	Doublet (d)		Ortho to Phenolic OH. Shielded by electron-donating OH.

Critical Coupling Analysis:

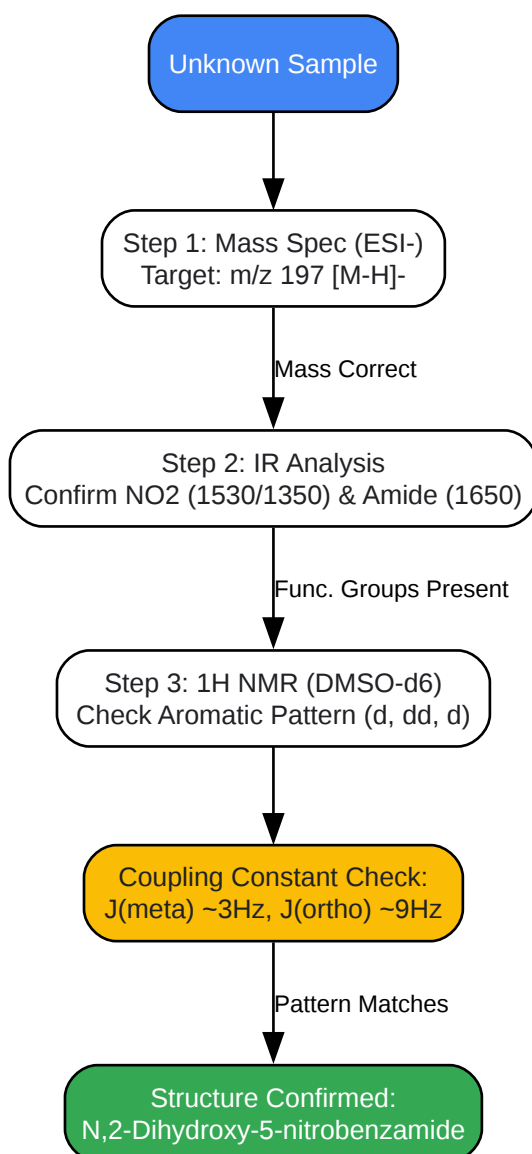
- The small coupling (Hz) represents the meta-coupling between H-6 and H-4.
- The large coupling (Hz) represents the ortho-coupling between H-4 and H-3.

C NMR Data (100 MHz, DMSO-)

- Carbonyl (C=O):
162.0 – 164.0 ppm (Hydroxamic carbonyl).
- C-OH (Phenolic, C-2):
160.0 – 162.0 ppm.
- C-NO
(C-5):
139.0 – 141.0 ppm.
- Aromatic CH:
126.0 – 128.0 (C-4, C-6),
118.0 (C-3).
- Quaternary C (C-1):
114.0 – 116.0 ppm.

Structural Elucidation Logic Flow

The following diagram illustrates the logical pathway to confirm the structure using the data above.



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Figure 2: Step-by-step structural confirmation logic.

Experimental Protocols

Protocol A: NMR Sample Preparation

- Dry the Sample: Ensure the solid is dried under vacuum over P

O

for 4 hours to remove hydration water, which broadens NH/OH signals.

- Solvent: Use 0.6 mL of DMSO-
(99.9% D).
- Dissolution: The compound may require mild sonication (30 seconds). Do not heat above 40°C to avoid degradation of the hydroxamic bond.
- Acquisition: Run a standard proton sequence (16 scans) with a relaxation delay () of at least 2.0 seconds to allow full relaxation of the aromatic protons for accurate integration.

Protocol B: Ferric Chloride Color Test (Rapid Validation)

Hydroxamic acids form highly colored complexes with Fe(III). This is a quick qualitative check before running expensive spectral analysis.

- Dissolve ~1 mg of the sample in 1 mL of Methanol.
- Add 2 drops of 1% FeCl
solution.
- Result: A deep violet/red color confirms the presence of the hydroxamic acid moiety. (The precursor, 5-nitrosalicylic acid, yields a different violet color, but the hydroxamic complex is typically more intense and pH dependent).

References

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